N-(3-acetylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(3-acetylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.14059304 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of SMR000082112 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance by suppressing T cell inflammatory activity. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels. It is often upregulated in solid tumors and promotes tumor angiogenesis while suppressing anti-tumor immune response .
Mode of Action
SMR000082112 is a bispecific antibody designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis . It binds strongly to both human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects .
Biochemical Pathways
The compound’s action affects the PD-1/VEGF signaling pathways . By blocking these pathways, SMR000082112 inhibits PD-1-mediated immunosuppression and VEGF-induced angiogenesis, thereby enhancing the body’s anti-tumor immune response and inhibiting tumor growth .
Result of Action
The result of SMR000082112’s action is a dual blockade of PD-1 and VEGF , leading to enhanced T cell activation and reduced tumor angiogenesis . This dual blockade promotes cooperative biological effects that enhance the body’s anti-tumor response .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15(24)16-5-3-7-18(13-16)22-21(25)17-6-4-12-23(14-17)29(26,27)20-10-8-19(28-2)9-11-20/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNXPYODRYKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.